molecular formula C22H18O2 B3424510 2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene CAS No. 35294-28-1

2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene

Cat. No. B3424510
CAS RN: 35294-28-1
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene” is a complex organic molecule that likely contains two naphthalene rings, each substituted with a methoxy group .

Scientific Research Applications

Photolysis and Nitration Reactions

  • Naphthalene derivatives like 2-methoxynaphthalene, when photolyzed with tetranitromethane, predominantly form nitro compounds via a photochemical addition/elimination mechanism. This is significant in understanding the photochemical behavior of less reactive aromatics like naphthalene (Eberson & Radner, 1991).

Metalation and Regiochemistry

  • The metalation of 2-heterosubstituted naphthalenes, which includes 2-methoxynaphthalene, can occur at specific positions depending on the substituents and reagents used. This has implications in the selective synthesis of naphthalene derivatives (Ruzziconi et al., 2010).

Crystal Structure Analysis

  • Detailed X-ray analysis of 2-methoxynaphthalene photodimer revealed a centrosymmetric molecular structure, providing insights into the molecular arrangement and potential applications in materials science (Selinger & Sterns, 1969).

Synthesis of Organosoluble Polymers

  • New alkoxylated naphthalene-based novolacs were synthesized using 2-methoxynaphthalene and formaldehyde, showing potential applications in the production of polymers with good thermal stability (Nemoto & Konishi, 2008).

Oxidation and Biooxidation Studies

  • The aerobic oxidation of 2-methoxynaphthalene derivatives led to the isolation of various products, indicating their potential use in the synthesis of important intermediates in pharmaceuticals (Orlińska et al., 2012).

Spectroscopy and Dynamics

  • Studies on the S1−S0 electronic transition of jet-cooled 2-methoxynaphthalene provided insights into its spectroscopic properties and potential applications in materials science (Troxler et al., 1997).

properties

IUPAC Name

2-methoxy-1-(2-methoxynaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAADAKPADTRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952077
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75685-01-7, 2960-93-2, 35294-28-1, 75640-87-8
Record name NSC244962
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Record name 2960-93-2
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Dimethoxy-1,1'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethoxy-1,1'-binaphthyl
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Record name 35294-28-1
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Record name 75640-87-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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